(4-Bromo-3-methylphenyl)hydrazine

Beschreibung

BenchChem offers high-quality (4-Bromo-3-methylphenyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-3-methylphenyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

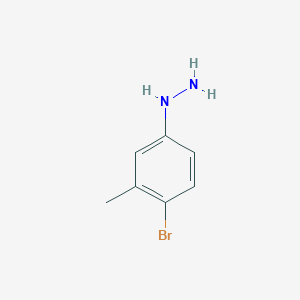

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-bromo-3-methylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5-4-6(10-9)2-3-7(5)8/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSVEMZXVDRIRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801300691 | |

| Record name | (4-Bromo-3-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90084-70-1 | |

| Record name | (4-Bromo-3-methylphenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90084-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-3-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to (4-Bromo-3-methylphenyl)hydrazine: Properties, Synthesis, and Applications

Introduction

(4-Bromo-3-methylphenyl)hydrazine is a substituted aromatic hydrazine that has emerged as a pivotal building block in modern organic synthesis. Its unique molecular architecture, featuring a nucleophilic hydrazine moiety and a strategically substituted phenyl ring, makes it an exceptionally versatile reagent. This guide provides an in-depth exploration of the core chemical properties, synthesis, reactivity, and applications of (4-Bromo-3-methylphenyl)hydrazine. Primarily serving as a key intermediate, its value is most profoundly realized in the synthesis of complex heterocyclic scaffolds, particularly indoles, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] For researchers and drug development professionals, a thorough understanding of this compound's behavior is essential for leveraging its synthetic potential to create novel molecular entities with significant biological or material properties.[2]

Core Chemical and Physical Properties

(4-Bromo-3-methylphenyl)hydrazine is typically handled as a free base, which appears as a colorless to yellow liquid, or as its more stable hydrochloride salt.[1] The presence of the bromine atom and methyl group on the phenyl ring influences its reactivity and provides handles for further functionalization, for instance, through cross-coupling reactions.

Structural and Identification Data

Below is a summary of the key identification and physical properties for the (4-Bromo-3-methylphenyl)hydrazine free base.

| Property | Value | Source(s) |

| Chemical Structure | See Figure 1 | N/A |

| Molecular Formula | C₇H₉BrN₂ | [1][3] |

| Molecular Weight | 201.07 g/mol | [1] |

| CAS Number | 112626-91-2, 90084-70-1 | [1][3] |

| Appearance | Colorless to yellow liquid | [1] |

| Purity | Typically ≥ 95% (by NMR) | [1] |

| Storage Conditions | Store at 0-8°C; for long-term storage, freezer at < -20°C under inert atmosphere is recommended | [1][3] |

Caption: Figure 1: 2D Structure of (4-Bromo-3-methylphenyl)hydrazine.

Synthesis and Purification

The standard and most reliable method for preparing substituted aryl hydrazines like (4-Bromo-3-methylphenyl)hydrazine involves a two-step sequence starting from the corresponding aniline derivative, in this case, 4-bromo-3-methylaniline. The causality behind this choice is the ready availability of diverse anilines and the high efficiency of the diazotization-reduction pathway.

Synthetic Workflow

The synthesis proceeds via two well-established reactions:

-

Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This reaction must be conducted at low temperatures (0–5°C) because diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures.

-

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A variety of reducing agents can be employed, with sodium metabisulfite or zinc dust in an acidic medium being common choices due to their effectiveness and cost-efficiency.[4][5]

Caption: Figure 2: General synthetic workflow for (4-Bromo-3-methylphenyl)hydrazine.

Generalized Laboratory Protocol

The following protocol is a representative synthesis adapted from established procedures for aryl hydrazines.[4][5]

-

Diazotization:

-

Suspend 4-bromo-3-methylaniline (1.0 equiv.) in concentrated hydrochloric acid and water.

-

Cool the mixture to 0–5°C in an ice-salt bath with vigorous stirring. The low temperature is critical to ensure the stability of the diazonium salt.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equiv.) dropwise, ensuring the temperature does not exceed 5°C.

-

Continue stirring for 30-60 minutes at 0–5°C after the addition is complete to ensure full conversion.

-

-

Reduction:

-

In a separate flask, prepare a solution of the chosen reducing agent (e.g., sodium metabisulfite or zinc dust) in water and acid.

-

Cool the reducing solution to the appropriate temperature (e.g., 15-20°C for zinc/HCl).[5]

-

Slowly add the cold diazonium salt solution to the reducing mixture while maintaining the temperature. This exothermic reaction requires careful control.

-

After the addition, allow the reaction to proceed to completion (often indicated by a color change).

-

-

Work-up and Purification:

-

Basify the reaction mixture with a strong base (e.g., NaOH) to a high pH (~10) to precipitate the free hydrazine base.[5]

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by vacuum distillation or by converting it to its hydrochloride salt. The salt is typically a stable, crystalline solid that can be purified by recrystallization and stored long-term before being converted back to the free base when needed.[5]

-

Chemical Reactivity and Mechanistic Insights

The synthetic utility of (4-Bromo-3-methylphenyl)hydrazine is dominated by the reactivity of the hydrazine functional group, which acts as a potent nucleophile.

The Fischer Indole Synthesis

The most significant application of this reagent is in the Fischer indole synthesis, a powerful acid-catalyzed reaction that forms an indole ring from an aryl hydrazine and a ketone or aldehyde.[6] This reaction, discovered in 1883, remains one of the most versatile and widely used methods for constructing the indole core found in countless pharmaceuticals, including the triptan class of antimigraine drugs.[6][7]

Mechanism: The reaction proceeds through several distinct, mechanistically significant steps. The choice of a strong Brønsted or Lewis acid catalyst is crucial as it facilitates multiple protonation and rearrangement steps.[6][8]

-

Hydrazone Formation: The aryl hydrazine reacts with a carbonyl compound to form a phenylhydrazone intermediate.[7]

-

Tautomerization: The hydrazone tautomerizes to its more reactive ene-hydrazine isomer.

-

[2][2]-Sigmatropic Rearrangement: This is the key bond-forming step. The ene-hydrazine undergoes an acid-catalyzed[2][2]-sigmatropic rearrangement (akin to a Claisen rearrangement) to form a di-imine intermediate, which breaks the aromaticity of the phenyl ring temporarily.[7][9]

-

Rearomatization and Cyclization: The intermediate quickly rearomatizes. The newly formed amino group then attacks the imine carbon in an intramolecular fashion to form a five-membered ring aminal.[10]

-

Ammonia Elimination: Finally, the acid catalyst facilitates the elimination of an ammonia molecule, leading to the formation of the stable, aromatic indole ring.[7][10]

Caption: Figure 3: Key stages of the Fischer Indole Synthesis mechanism.

Formation of Bioactive Hydrazones

Beyond indole synthesis, (4-bromo-3-methylphenyl)hydrazine is used to prepare hydrazone derivatives by reacting it with various aldehydes and ketones.[1] These hydrazone derivatives are a class of compounds known for a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[1][11] The N-N linkage and the imine carbon provide a versatile scaffold for designing molecules that can interact with biological targets.

Key Applications in Research and Development

The versatility of (4-bromo-3-methylphenyl)hydrazine makes it a valuable asset in several R&D sectors.

-

Pharmaceutical Development: It is a cornerstone intermediate for synthesizing molecules with potential therapeutic value.[1] Its role in creating indole scaffolds is paramount, but it is also used to generate pyrazoles, triazines, and other heterocyclic systems.[2][11] Recent research has demonstrated its use in synthesizing novel pyrazine carboxamides with potent antibacterial activity against extensively drug-resistant (XDR) S. Typhi.[12]

-

Agrochemicals: The compound is employed in the development of next-generation pesticides and herbicides, where the resulting heterocyclic structures contribute to enhanced efficacy and target specificity.[1]

-

Material Science: In material science, it serves as a precursor for synthesizing specialized dyes, pigments, and polymers. The resulting materials can exhibit enhanced durability and unique photophysical properties.[1] Its ability to form stable complexes with metals also opens avenues in catalyst design and coordination chemistry.[1]

Safety, Handling, and Storage

(4-Bromo-3-methylphenyl)hydrazine and its salts are hazardous chemicals that require careful handling by trained personnel in a controlled laboratory environment. The information below is a summary and should be supplemented by a full, current Safety Data Sheet (SDS) before use.

GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| Warning | H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H332: Harmful if inhaled.[3] H335: May cause respiratory irritation.[3][13] |

Note: Related aryl hydrazines are classified as corrosive and potential carcinogens; therefore, extreme caution is warranted.[14]

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[13]

-

Engineering Controls: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[15]

-

Safe Handling: Avoid contact with skin, eyes, and clothing.[15] Prevent the formation of aerosols. Keep away from heat and sources of ignition.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place. The compound can be air-sensitive and hygroscopic. Storing in a refrigerator or freezer is recommended for long-term stability.[1][3]

-

First Aid:

-

Inhalation: Move the person to fresh air and seek immediate medical attention.[13]

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[13]

-

Conclusion

(4-Bromo-3-methylphenyl)hydrazine is a high-value synthetic intermediate whose chemical properties are centered on the nucleophilicity of its hydrazine group. Its indispensable role in the Fischer indole synthesis, coupled with its utility in creating other bioactive heterocyclic compounds, firmly establishes its importance in drug discovery, agrochemical research, and material science. Proper understanding of its synthesis, reactivity, and handling protocols is paramount for any scientist aiming to unlock its full synthetic potential while ensuring laboratory safety.

References

-

LookChem. (4-BROMO-3-METHYL-PHENYL)-HYDRAZINE. LookChem. Available from: [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available from: [Link]

- Google Patents. CN102382010A - Preparation process for 4- bromo phenyl hydrazine. Google Patents.

-

MDPI. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. MDPI. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Available from: [Link]

- Google Patents. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride. Google Patents.

-

ResearchGate. (2021). Fischer Indole Synthesis. ResearchGate. Available from: [Link]

-

NIH National Center for Biotechnology Information. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC. Available from: [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. Organic Chemistry Portal. Available from: [Link]

-

NIH National Center for Biotechnology Information. (2-Bromo-4-methylphenyl)hydrazine hydrochloride. PubChem. Available from: [Link]

-

YouTube. (2021). Fischer Indole Synthesis. Professor Dave Explains. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Cas 90284-70-1,(4-BROMO-3-METHYL-PHENYL)-HYDRAZINE | lookchem [lookchem.com]

- 3. 90084-70-1|(4-Bromo-3-methylphenyl)hydrazine|BLD Pharm [bldpharm.com]

- 4. CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents [patents.google.com]

- 5. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Fischer Indole Synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. fishersci.com [fishersci.com]

- 14. westliberty.edu [westliberty.edu]

- 15. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Synthesis of (4-Bromo-3-methylphenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathway for (4-bromo-3-methylphenyl)hydrazine, a crucial building block in medicinal chemistry and organic synthesis. The document is structured to offer not only a step-by-step protocol but also a deeper understanding of the chemical principles and experimental considerations that underpin this synthesis.

Introduction: The Significance of (4-Bromo-3-methylphenyl)hydrazine

(4-Bromo-3-methylphenyl)hydrazine and its derivatives are pivotal intermediates in the development of a wide array of pharmacologically active compounds. Their utility stems from the reactive hydrazine moiety, which serves as a versatile handle for constructing complex heterocyclic scaffolds, particularly indoles via the Fischer indole synthesis. This structural motif is present in numerous therapeutic agents, including anti-migraine drugs, anti-inflammatory agents, and anti-cancer therapeutics. A robust and well-characterized synthetic route to (4-bromo-3-methylphenyl)hydrazine is therefore of paramount importance to the drug discovery and development pipeline.

Retrosynthetic Analysis and Strategic Approach

The synthesis of (4-bromo-3-methylphenyl)hydrazine is most efficiently approached through a classical two-step sequence starting from the corresponding aniline derivative, 4-bromo-3-methylaniline. This common strategy involves:

-

Diazotization: The conversion of the primary aromatic amine group of 4-bromo-3-methylaniline into a diazonium salt. This is a well-established and reliable transformation in aromatic chemistry.

-

Reduction: The subsequent reduction of the diazonium salt to the desired hydrazine.

The starting material, 4-bromo-3-methylaniline, can be readily prepared from commercially available precursors such as m-toluidine or 4-nitrotoluene. This guide will detail a preferred pathway commencing from m-toluidine, outlining the rationale for the chosen reagents and conditions at each stage.

Overall Synthetic Pathway

The multi-step synthesis is visualized in the workflow diagram below.

Figure 1: Overall synthetic workflow for (4-Bromo-3-methylphenyl)hydrazine.

Detailed Experimental Protocols

Part 1: Synthesis of the Starting Material: 4-Bromo-3-methylaniline

The synthesis of 4-bromo-3-methylaniline commences with the protection of the amino group of m-toluidine, followed by bromination and subsequent deprotection. This strategy is employed to control the regioselectivity of the bromination step, as the strongly activating amino group would otherwise lead to multiple bromination products.

Step 1: Acetylation of m-Toluidine

-

Rationale: The acetylation of the amino group to form an amide reduces its activating effect and provides steric hindrance, directing the subsequent electrophilic substitution to the para position.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve m-toluidine (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath and add acetic anhydride (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid N-(3-methylphenyl)acetamide by vacuum filtration, wash with cold water, and dry.

-

Step 2: Bromination of N-(3-methylphenyl)acetamide

-

Rationale: The acetamido group directs the incoming electrophile (bromine) to the para position due to its ortho-, para-directing nature and the steric bulk at the ortho positions.

-

Procedure:

-

Dissolve N-(3-methylphenyl)acetamide (1 equivalent) in glacial acetic acid in a three-necked flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel, ensuring the temperature remains below 10 °C.

-

After the addition, continue stirring at room temperature for 2-3 hours.

-

Pour the reaction mixture into a solution of sodium bisulfite to quench any excess bromine, followed by neutralization with a sodium hydroxide solution.

-

The precipitated N-(4-bromo-3-methylphenyl)acetamide is collected by filtration, washed with water, and dried.

-

Step 3: Hydrolysis of N-(4-bromo-3-methylphenyl)acetamide

-

Rationale: Acid-catalyzed hydrolysis removes the acetyl protecting group to yield the desired primary amine.

-

Procedure:

-

Suspend N-(4-bromo-3-methylphenyl)acetamide (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until the pH is basic.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-bromo-3-methylaniline.

-

Purify the product by column chromatography or recrystallization.

-

Part 2: Synthesis of (4-Bromo-3-methylphenyl)hydrazine

Step 4: Diazotization of 4-Bromo-3-methylaniline

-

Rationale: The reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures yields a diazonium salt. This intermediate is highly reactive and is typically used immediately in the next step.[1][2]

-

Procedure:

-

In a beaker, suspend 4-bromo-3-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Continue stirring for an additional 15-20 minutes at 0-5 °C after the addition is complete. The resulting solution of 4-bromo-3-methyldiazonium chloride is used directly in the next step.

-

Step 5: Reduction of the Diazonium Salt

-

Rationale: The diazonium salt is reduced to the corresponding hydrazine using a suitable reducing agent. Stannous chloride (tin(II) chloride) in concentrated hydrochloric acid is a common and effective reagent for this transformation.[3]

-

Procedure:

-

In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (2.5-3 equivalents) in concentrated hydrochloric acid.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution from the previous step to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir for an additional 1-2 hours at low temperature.

-

The resulting precipitate of (4-bromo-3-methylphenyl)hydrazine hydrochloride is collected by vacuum filtration and washed with a small amount of cold hydrochloric acid.

-

Step 6: Liberation of the Free Hydrazine

-

Rationale: The hydrochloride salt is treated with a base to liberate the free hydrazine base.

-

Procedure:

-

Suspend the (4-bromo-3-methylphenyl)hydrazine hydrochloride in water.

-

Cool the suspension in an ice bath and slowly add a concentrated solution of sodium hydroxide until the mixture is strongly basic (pH > 10).

-

Extract the liberated (4-bromo-3-methylphenyl)hydrazine with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

-

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for the synthesis.

| Step | Reactant | Molar Ratio (to starting aniline) | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) |

| 1 | m-Toluidine | 1.0 | Acetic Anhydride | Acetic Acid | 0-25 | 1-2 |

| 2 | N-(3-methylphenyl)acetamide | 1.0 | Bromine | Acetic Acid | 0-25 | 2-3 |

| 3 | N-(4-bromo-3-methylphenyl)acetamide | 1.0 | HCl, NaOH | Ethanol/Water | Reflux | 2-4 |

| 4 | 4-Bromo-3-methylaniline | 1.0 | NaNO₂, HCl | Water | 0-5 | 0.5 |

| 5 | 4-Bromo-3-methyldiazonium chloride | 1.0 | SnCl₂·2H₂O, HCl | Water | 0-10 | 1-2 |

| 6 | (4-Bromo-3-methylphenyl)hydrazine HCl | 1.0 | NaOH | Water/Organic Solvent | 0-25 | 0.5 |

Characterization

The identity and purity of the synthesized (4-bromo-3-methylphenyl)hydrazine should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and the positions of the substituents on the aromatic ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the hydrazine group and the aromatic C-H and C-Br bonds.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Safety Considerations

-

Hydrazine derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

All reactions should be performed in a well-ventilated fume hood.

-

Bromine is highly corrosive and toxic. Handle with extreme care.

-

Diazonium salts can be explosive when dry. They should be kept in solution and at low temperatures.

-

Stannous chloride is corrosive and harmful if swallowed.

Conclusion

This guide has outlined a reliable and well-established synthetic pathway for (4-bromo-3-methylphenyl)hydrazine. By understanding the rationale behind each step and adhering to the detailed experimental protocols, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The self-validating nature of the described protocols, coupled with rigorous analytical characterization, ensures the synthesis of a high-purity product suitable for further chemical transformations.

References

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

- RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents.

- CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents.

-

Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline - ResearchGate. Available at: [Link]

-

(PDF) ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. - ResearchGate. Available at: [Link]

-

Diazotization - Organic Chemistry Portal. Available at: [Link]

-

Reactions involving arenediazonium salts | Organic Chemistry II - Lumen Learning. Available at: [Link]

-

Diazotization reaction: Mechanism and Uses - Online Chemistry notes. Available at: [Link]

-

Does this reduction mechanism of an diazonium via stannic chloride sense? [closed]. Stack Exchange. Available at: [Link]

-

Synthesis, Characterization and Solvatochromic Action of 4-Bromophenylazo-2-Naphtholazo-Benzene - ResearchGate. Available at: [Link]

-

4-Bromo-3-methylaniline | C7H8BrN | CID 23359 - PubChem. Available at: [Link]

- CN101143837A - Preparation method for p-methylphenylhydrazine - Google Patents.

- Preparation method of 4-methyl phenylhydrazine hydrochloride - Eureka | Patsnap.

-

Cas 90284-70-1,(4-BROMO-3-METHYL-PHENYL) - LookChem. Available at: [Link]

Sources

(4-Bromo-3-methylphenyl)hydrazine: A Technical Guide to its Physical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the known physical properties of (4-Bromo-3-methylphenyl)hydrazine, with a particular focus on its melting and boiling points. Recognizing the challenges in sourcing definitive data for this specific compound, this document offers a practical approach for researchers. It combines available information with established methodologies for physical characterization, ensuring scientific integrity and empowering users to validate these properties in their own laboratories.

Introduction to (4-Bromo-3-methylphenyl)hydrazine: A Versatile Synthetic Intermediate

(4-Bromo-3-methylphenyl)hydrazine is an aromatic hydrazine derivative of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structural features, including the bromine atom, the methyl-substituted phenyl ring, and the reactive hydrazine moiety, make it a valuable building block for the synthesis of a wide range of bioactive molecules and complex organic structures.[1][2] Hydrazine derivatives are well-established precursors for the synthesis of heterocyclic compounds, such as indoles, pyrazoles, and pyridazines, which form the core of many pharmaceutical agents. The presence of the bromo- and methyl- substituents on the phenyl ring provides opportunities for further functionalization, allowing for the fine-tuning of the steric and electronic properties of the target molecules. This makes (4-Bromo-3-methylphenyl)hydrazine a key intermediate in the development of new therapeutic agents and other functional materials.[1]

Physical Properties of (4-Bromo-3-methylphenyl)hydrazine

A thorough review of available chemical literature and supplier data reveals that the physical properties of (4-Bromo-3-methylphenyl)hydrazine are not extensively documented. This is not uncommon for specialized chemical intermediates. The most consistent observation is its physical state at ambient temperature.

| Property | Value | Source |

| CAS Number | 112626-91-2 | Chem-Impex[1] |

| Molecular Formula | C₇H₉BrN₂ | Chem-Impex[1] |

| Molecular Weight | 201.07 g/mol | Chem-Impex[1] |

| Appearance | Colorless to yellow liquid | Chem-Impex[1] |

| Melting Point | Not available | LookChem[2] |

| Boiling Point | Not available | LookChem[2] |

Note on Data Discrepancies: It is crucial to note that another CAS number, 90284-70-1, is also associated with a compound named (4-BROMO-3-METHYL-PHENYL)-HYDRAZINE.[2] For this entry, the melting and boiling points are explicitly listed as "N/A", further highlighting the lack of definitive data.[2]

The liquid state of (4-Bromo-3-methylphenyl)hydrazine at room temperature suggests a relatively low melting point. The absence of a reported boiling point may indicate that the compound is prone to decomposition at elevated temperatures, a common characteristic of hydrazine derivatives.

Comparative Analysis with Related Compounds

To provide a contextual understanding, it is informative to examine the physical properties of structurally similar compounds.

| Compound | CAS Number | Melting Point (°C) | Notes |

| 4-Bromophenylhydrazine hydrochloride | 622-88-8 | 220-230 (decomposes) | Lacks the methyl group; is a hydrochloride salt. |

| p-Bromophenylhydrazine | 589-21-9 | 132-135 | Lacks the methyl group.[3] |

| 4-bromophenylhydrazine hydrochloride | Not specified | 230 | Lacks the methyl group; is a hydrochloride salt.[4] |

The hydrochloride salts exhibit significantly higher melting points due to their ionic character. The non-methylated free base, p-Bromophenylhydrazine, is a solid with a melting point in the range of 132-135 °C.[3] The addition of a methyl group, as in the case of (4-Bromo-3-methylphenyl)hydrazine, can influence the crystal lattice packing and intermolecular forces, which could explain its liquid state at room temperature.

Experimental Determination of Physical Properties

Given the absence of definitive literature values, experimental determination of the melting and boiling points of (4-Bromo-3-methylphenyl)hydrazine is essential for any research or development activities. The following section outlines the standard, validated protocols for these measurements.

Workflow for Physical Property Determination

The logical flow for characterizing a compound with unknown thermal properties involves a preliminary assessment followed by precise measurements.

Caption: Workflow for the determination of melting and boiling points of a chemical substance.

Protocol for Melting Point Determination (if applicable upon cooling)

While (4-Bromo-3-methylphenyl)hydrazine is a liquid at room temperature, determining its freezing point (which is equivalent to its melting point) is a valuable characterization step.

Instrumentation: Calibrated capillary melting point apparatus.

Procedure:

-

Sample Preparation: Place a small sample of (4-Bromo-3-methylphenyl)hydrazine in a refrigerator or cold bath to induce solidification.

-

Capillary Loading: Once solidified, crush a small amount of the solid into a fine powder. Pack the powder into a capillary tube to a height of 2-3 mm.

-

Measurement:

-

Place the capillary tube in the melting point apparatus.

-

Set a heating ramp rate of 1-2 °C per minute for an accurate determination.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The melting point is reported as this range.

-

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Causality: A slow heating rate is crucial for ensuring thermal equilibrium between the sample and the heating block, leading to an accurate melting point range. A narrow melting range is indicative of a pure compound.

Protocol for Boiling Point Determination

Due to the potential for decomposition, determining the boiling point of (4-Bromo-3-methylphenyl)hydrazine should be approached with caution. Distillation under reduced pressure is the preferred method to lower the boiling temperature and minimize the risk of thermal degradation.

Instrumentation: Vacuum distillation apparatus, including a round-bottom flask, distillation head with a thermometer, condenser, receiving flask, vacuum pump, and a calibrated manometer.

Procedure:

-

Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed.

-

Sample Introduction: Place a small volume of (4-Bromo-3-methylphenyl)hydrazine and a boiling chip or magnetic stir bar into the distillation flask.

-

Pressure Reduction: Gradually reduce the pressure in the system to the desired level using the vacuum pump. Record the stable pressure from the manometer.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Boiling Point Measurement: Observe the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

-

Data Normalization: Use a nomograph or the Clausius-Clapeyron equation to correct the observed boiling point to standard atmospheric pressure, if required.

Self-Validation: A stable boiling point temperature during distillation indicates that the compound is not decomposing under the experimental conditions. Fluctuations in temperature or changes in the color of the liquid may suggest decomposition.

Conclusion

While definitive published data on the melting and boiling points of (4-Bromo-3-methylphenyl)hydrazine is scarce, it is consistently reported as a liquid at room temperature. For researchers and drug development professionals, this necessitates the experimental determination of these crucial physical properties. The protocols outlined in this guide provide a robust framework for achieving accurate and reproducible results. By understanding the potential for thermal instability and employing appropriate techniques such as vacuum distillation, the physical characteristics of this versatile synthetic intermediate can be reliably established, ensuring the integrity of subsequent research and development activities.

References

-

4-Bromophenylhydrazine hydrochloride 99. Sigma-Aldrich.

-

(4-Bromo-3-methylphenyl)hydrazine. Chem-Impex.

-

(4-BROMO-3-METHYL-PHENYL)-HYDRAZINE. LookChem.

-

POLY(DIMETHYLSILOXANE), BIS(HYDROXYALKYL) TERMINATED. Chemicalbook.

-

Poly(dimethylsiloxane), bis(hydroxyalkyl) terminated. Sigma-Aldrich.

-

POLY(DIMETHYLSILOXANE), BIS(HYDROXYALKYL) TERMINATED. CymitQuimica.

-

Poly(dimethylsiloxane),bis(hydroxyalkyl)terminated. ChemScene.

-

(2-Bbromo-4-methylphenyl)hydrazine hydrochloride. PubChem.

-

dms-c21 - carbinol (hydroxyl) terminated polydimethylsiloxane. Gelest.

-

4-BROMO PHENYL HYDRAZINE. ChemBK.

-

Hyma Synthesis Pvt. Ltd.

-

4-Bromo Phenyl Hydrazine Hydrochloride. IndiaMART.

-

(3-Bromo-4-methylphenyl)hydrazine hydrochloride. BLD Pharm.

-

(4-Bromo-3-methylphenyl)hydrazine. Santa Cruz Biotechnology.

Sources

A-Z Guide to the Solubility of (4-Bromo-3-methylphenyl)hydrazine for Pharmaceutical Development

Abstract

(4-Bromo-3-methylphenyl)hydrazine is a critical building block in the synthesis of contemporary pharmaceuticals and other high-value chemical entities.[1][2] Its utility in drug discovery, particularly in creating hydrazone derivatives with potential therapeutic activities, necessitates a profound understanding of its solubility characteristics.[1] This technical guide provides a comprehensive analysis of the solubility of (4-Bromo-3-methylphenyl)hydrazine in a range of common laboratory solvents. We delve into the theoretical principles governing its solubility, provide detailed, field-tested protocols for accurate solubility determination, and present a qualitative solubility profile. This document is intended to be an essential resource for researchers, chemists, and formulation scientists, enabling informed solvent selection for synthesis, purification, analysis, and formulation development.

Physicochemical Profile of (4-Bromo-3-methylphenyl)hydrazine

A thorough understanding of a compound's physicochemical properties is the bedrock upon which all solubility studies are built. These parameters dictate the intermolecular forces at play between the solute and potential solvents.

| Property | Value | Source |

| Molecular Formula | C₇H₉BrN₂ | [1] |

| Molecular Weight | 201.07 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [1] |

| CAS Number | 139-86-6 | [3] |

| Structure | ||

| (Image of the chemical structure of (4-Bromo-3-methylphenyl)hydrazine) |

The "Why": Theoretical Principles of Solubility

The solubility of a substance is the maximum concentration that can be completely dissolved in a given solvent at a specific temperature and pressure.[4] For drug development, solubility is a critical parameter as it directly influences bioavailability and the feasibility of formulation.[4][5][6] The adage "like dissolves like" is the guiding principle, which refers to the compatibility of intermolecular forces between the solute and the solvent.

(4-Bromo-3-methylphenyl)hydrazine possesses a dual nature:

-

Polar Characteristics : The hydrazine group (-NHNH₂) is capable of acting as both a hydrogen bond donor and acceptor. This allows for favorable interactions with polar solvents.

-

Nonpolar Characteristics : The bromo-methyl-substituted phenyl ring is predominantly nonpolar and lipophilic, favoring interactions with nonpolar solvents through van der Waals forces.

The overall solubility in a given solvent is a result of the interplay between these competing characteristics.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding with the hydrazine group. However, the bulky, nonpolar aromatic portion of the molecule will likely limit its solubility in highly polar solvents like water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents have dipole moments and can accept hydrogen bonds, allowing for favorable interactions with the hydrazine moiety. They are often excellent solvents for compounds with both polar and nonpolar features.

-

Nonpolar Solvents (e.g., toluene, hexane, dichloromethane): These solvents will primarily interact with the nonpolar aromatic ring. The polar hydrazine group will disfavor dissolution in these solvents, likely leading to lower solubility.

Furthermore, the basic nature of the hydrazine group means its solubility can be significantly enhanced in acidic aqueous solutions. Protonation of the hydrazine group forms a salt, which is an ionic species with much greater polarity and, consequently, higher aqueous solubility.

The "How": Experimental Determination of Solubility

To ensure trustworthy and reproducible results, a standardized protocol is paramount. The saturation shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[7]

Standard Operating Protocol: Saturation Shake-Flask Method

This protocol outlines the necessary steps to determine the qualitative and quantitative solubility of (4-Bromo-3-methylphenyl)hydrazine.

Objective: To determine the solubility of (4-Bromo-3-methylphenyl)hydrazine in various solvents by achieving equilibrium and quantifying the concentration of the dissolved solute.

Materials:

-

(4-Bromo-3-methylphenyl)hydrazine

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, DMSO, Toluene, Hexane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of (4-Bromo-3-methylphenyl)hydrazine to a vial. The key is to ensure solid material remains after equilibrium is reached, indicating a saturated solution.[7]

-

Solvent Addition: Add a known volume of the selected solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 18-24 hours) to reach equilibrium.[8]

-

Phase Separation: After shaking, allow the vials to stand to let the undissolved solid settle. For a more complete separation, centrifuge the samples.[9]

-

Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe.

-

Filtration: Filter the sample through a syringe filter to remove any remaining solid microparticles.

-

Analysis: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[8] A calibration curve with standards of known concentrations must be prepared for accurate quantification.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the saturation shake-flask method.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Solubility Profile of (4-Bromo-3-methylphenyl)hydrazine

While specific quantitative data for (4-Bromo-3-methylphenyl)hydrazine is not widely published, a qualitative assessment can be made based on its structural features and general principles of solubility. The following table provides an expected solubility profile. These are predictions and should be confirmed experimentally using the protocol described above.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble / Insoluble | The large, nonpolar bromophenyl group outweighs the polar contribution of the small hydrazine group.[10] |

| Methanol / Ethanol | Polar Protic | Soluble | The alkyl chains of these alcohols provide some nonpolar character to interact with the phenyl ring, while the hydroxyl group can hydrogen bond with the hydrazine moiety. |

| Acetone | Polar Aprotic | Soluble | Good balance of polarity to interact with the hydrazine group and nonpolar character for the aromatic ring. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | Highly polar aprotic solvent capable of strong dipole-dipole interactions, making it an excellent solvent for a wide range of organic molecules. |

| Toluene | Nonpolar | Soluble | The aromatic nature of toluene allows for favorable π-stacking interactions with the phenyl ring of the solute. |

| Hexane | Nonpolar | Sparingly Soluble / Insoluble | The highly nonpolar nature of hexane has poor interaction with the polar hydrazine group. |

| 5% Hydrochloric Acid | Aqueous Acidic | Soluble | The basic hydrazine group will be protonated to form a highly polar hydrochloride salt, which is readily soluble in water.[11] |

Practical Applications & Field-Proven Insights

The choice of solvent is a critical decision that impacts the success of an experiment or process.

-

For Chemical Synthesis: A solvent must be chosen in which all reactants are sufficiently soluble to ensure a homogenous reaction mixture and efficient reaction rates. For reactions involving (4-Bromo-3-methylphenyl)hydrazine, polar aprotic solvents like DMF or moderately polar solvents like Toluene are often good starting points, depending on the other reactants.

-

For Purification by Recrystallization: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent pair, such as Ethanol/Water or Toluene/Hexane, might be necessary to achieve the desired solubility profile.

-

For Analytical Characterization (e.g., NMR): The compound must be fully soluble in the deuterated solvent to obtain a high-resolution spectrum. Deuterated DMSO (DMSO-d₆) or Chloroform (CDCl₃) are common choices for compounds with this type of structure.

-

For Formulation Development: For oral dosage forms, understanding aqueous solubility is paramount.[4] Given the predicted low aqueous solubility of the free base, development of a salt form (e.g., the hydrochloride salt) is a standard and highly effective strategy to improve solubility and dissolution rate in the aqueous environment of the gastrointestinal tract.[5]

Conclusion

(4-Bromo-3-methylphenyl)hydrazine exhibits a nuanced solubility profile dictated by the presence of both polar (hydrazine) and nonpolar (bromo-methyl-phenyl) functionalities. While it is predicted to have limited solubility in water, its solubility is expected to be significant in a range of common organic solvents, including alcohols, polar aprotic solvents, and aromatic hydrocarbons. Crucially, its basicity allows for a dramatic increase in aqueous solubility under acidic conditions through salt formation. The experimental protocols and theoretical insights provided in this guide equip researchers with the necessary knowledge to make strategic solvent selections, thereby streamlining research, development, and formulation efforts involving this important chemical intermediate.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

-

Scent.vn. Allicin (CAS 539-86-6): Odor profile, Properties, & IFRA compliance. [Link]

-

Ardena. Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Farmacia. (2020). The Importance of Solubility for New Drug Molecules. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

-

University of California. (2021). Non Hazardous Chemical SUBMIT. [Link]

-

ResearchGate. (2025). (PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

LookChem. Cas 90284-70-1,(4-BROMO-3-METHYL-PHENYL)-HYDRAZINE. [Link]

-

PubChem. (2-Bbromo-4-methylphenyl)hydrazine hydrochloride. [Link]

- Google Patents. CN102382010A - Preparation process for 4- bromo phenyl hydrazine.

-

IndiaMART. 4-Bromo Phenyl Hydrazine Hydrochloride at ₹ 10000/kg. [Link]

-

PubChem. 4-Bromophenylhydrazine hydrochloride. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Reactivity of the hydrazine group in (4-Bromo-3-methylphenyl)hydrazine

An In-Depth Technical Guide to the Reactivity of the Hydrazine Group in (4-Bromo-3-methylphenyl)hydrazine

This guide provides a comprehensive exploration of the chemical reactivity of the hydrazine moiety in (4-Bromo-3-methylphenyl)hydrazine. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic and steric factors governing its reactivity and details its application in cornerstone organic reactions. We will move beyond simple procedural lists to explain the causal relationships behind experimental choices, ensuring each protocol is presented as a self-validating system grounded in established chemical principles.

Introduction: The (4-Bromo-3-methylphenyl)hydrazine Building Block

(4-Bromo-3-methylphenyl)hydrazine is a versatile substituted arylhydrazine that serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, dyes, and agrochemicals.[1] Its utility stems from the rich chemistry of the hydrazine functional group (-NHNH₂), a powerful nucleophile whose reactivity is subtly modulated by the substituents on the aromatic ring. Understanding this interplay is paramount for designing efficient synthetic routes and novel molecular architectures.

Table 1: Physicochemical Properties of (4-Bromo-3-methylphenyl)hydrazine

| Property | Value |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.07 g/mol [1] |

| Appearance | Colorless to yellow liquid[1] |

| CAS Number | 112626-91-2[1] |

| Storage Conditions | Store at 0-8°C[1] |

The core of its chemical personality lies in the hydrazine group. Hydrazine itself is a potent nucleophile and a strong base.[2] When attached to an aryl ring, its properties are influenced by the electronic communication between the ring and the nitrogen lone pairs.

Electronic Landscape: How Substituents Modulate Reactivity

The reactivity of the hydrazine group in (4-Bromo-3-methylphenyl)hydrazine is not static; it is finely tuned by the electronic push-and-pull of the bromo and methyl substituents. The terminal nitrogen (-NH₂) is generally the most nucleophilic center, initiating attacks on electrophiles.

-

4-Bromo Group (Electron-Withdrawing): The bromine atom exerts a dual electronic influence. It has an electron-withdrawing inductive effect (-I) due to its high electronegativity, which pulls electron density away from the aromatic ring and, by extension, from the α-nitrogen of the hydrazine. It also has an electron-donating resonance effect (+R) , where its lone pairs can delocalize into the ring. For halogens, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the ring and a slight reduction in the nucleophilicity of the hydrazine compared to unsubstituted phenylhydrazine.

-

3-Methyl Group (Electron-Donating): The methyl group, positioned meta to the hydrazine, exerts a positive inductive effect (+I) and a weak hyperconjugation effect . Both phenomena push electron density into the aromatic ring, increasing its electron richness. This partially counteracts the deactivating effect of the bromine atom, helping to preserve the nucleophilic character of the hydrazine moiety.

This electronic balance makes (4-Bromo-3-methylphenyl)hydrazine a reactive yet stable and predictable synthetic partner.

Caption: Electronic influences on the hydrazine moiety.

Foundational Reactivity: Hydrazone Formation

The quintessential reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. This reaction is the gateway to more complex transformations like the Fischer indole synthesis. The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration.

Experimental Protocol: General Synthesis of a (4-Bromo-3-methylphenyl)hydrazone

-

Dissolution: Dissolve (4-Bromo-3-methylphenyl)hydrazine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Carbonyl: Add the desired aldehyde or ketone (1.0-1.1 equivalents) to the solution at room temperature.

-

Catalysis (Optional): For less reactive carbonyls, a catalytic amount of acid (e.g., a few drops of glacial acetic acid or HCl) can be added to protonate the carbonyl oxygen, increasing its electrophilicity.

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Hydrazone formation is often accompanied by a color change or the precipitation of a solid product.

-

Isolation: Once the reaction is complete, the product can be isolated. If a precipitate forms, it can be collected by filtration, washed with cold solvent, and dried. Alternatively, the solvent can be removed under reduced pressure, and the resulting crude product purified by recrystallization or column chromatography.

The Fischer Indole Synthesis: Crafting the Indole Core

The Fischer indole synthesis is a powerful and widely used method for constructing the indole ring system, a privileged scaffold in medicinal chemistry.[3] The reaction involves the acid-catalyzed thermal rearrangement of an arylhydrazone.[3][4]

The accepted mechanism involves several key steps:

-

Hydrazone Formation: The initial step is the formation of the arylhydrazone from (4-Bromo-3-methylphenyl)hydrazine and a suitable aldehyde or ketone.[3][4]

-

Tautomerization: The hydrazone tautomerizes to its enamine form.[4]

-

[5][5]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement) to form a di-imine intermediate.[3][4]

-

Aromatization & Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack from the amino group to form a cyclic aminal.

-

Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic catalysis yields the final aromatic indole product.[4]

Caption: Workflow of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 6-Bromo-5-methyl-1H-indole Derivative

-

Hydrazone Formation: In a round-bottom flask, dissolve (4-Bromo-3-methylphenyl)hydrazine hydrochloride (1.0 eq) and a ketone (e.g., acetone, 1.1 eq) in glacial acetic acid.

-

Reaction: Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting materials are consumed.

-

Cyclization Catalyst: While many Brønsted and Lewis acids can be used (e.g., HCl, H₂SO₄, ZnCl₂), polyphosphoric acid (PPA) is often effective for the cyclization step.[3] Cool the initial reaction mixture and slowly add it to pre-heated PPA at 80-100°C.

-

Heating: Maintain the temperature for 1-2 hours to drive the cyclization and ammonia elimination.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization & Extraction: Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃ solution) to a pH of ~7-8. Extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Pyrazole Synthesis: Building Five-Membered Heterocycles

Arylhydrazines are key precursors for the synthesis of pyrazoles, a class of five-membered nitrogen-containing heterocycles with significant biological activity. The most common route involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.[6][7]

The reaction proceeds via a double condensation mechanism. The more nucleophilic terminal -NH₂ group of the hydrazine first attacks one carbonyl group, forming a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring.

Experimental Protocol: Synthesis of a 1-(4-Bromo-3-methylphenyl)pyrazole Derivative

-

Reactant Mixture: To a solution of a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 eq) in ethanol, add (4-Bromo-3-methylphenyl)hydrazine (1.0 eq).

-

Catalysis: Add a catalytic amount of glacial acetic acid to facilitate the condensation.

-

Reaction: Heat the mixture to reflux for 3-6 hours. Monitor the reaction's completion via TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The pyrazole product may precipitate from the solution. If so, collect it by filtration.

-

Purification: If no precipitate forms, reduce the solvent volume under vacuum. The residue can then be recrystallized from a suitable solvent (e.g., ethanol/water) or purified by column chromatography to yield the pure pyrazole derivative.

Table 2: Representative Pyrazole Synthesis Conditions

| Hydrazine | 1,3-Dicarbonyl | Solvent | Catalyst | Conditions | Outcome |

| (4-Bromo-3-methylphenyl)hydrazine | Acetylacetone | Ethanol | Acetic Acid | Reflux, 4h | Forms 1-(4-Bromo-3-methylphenyl)-3,5-dimethylpyrazole |

| (4-Bromo-3-methylphenyl)hydrazine | Ethyl Acetoacetate | Acetic Acid | None | Reflux, 6h | Forms corresponding pyrazolone derivative |

The Japp-Klingemann Reaction

The Japp-Klingemann reaction is a versatile method for synthesizing arylhydrazones, which are direct precursors for the Fischer indole synthesis.[8] The reaction typically involves the coupling of an aryldiazonium salt with a compound containing an active methylene group, such as a β-keto ester or a β-diketone, which results in the cleavage of an acyl group.[9][10] This allows for the synthesis of hydrazones from carbonyl compounds that might otherwise be challenging to prepare directly.

Mechanism Overview:

-

Diazotization: The synthesis begins with the diazotization of an aniline precursor to form a diazonium salt.

-

Coupling: The diazonium salt is then coupled to the enolate of a β-keto ester.

-

Hydrolysis & Decarboxylation: The resulting azo compound is unstable and undergoes hydrolysis, leading to the cleavage of the acyl group and formation of the final arylhydrazone.[10][11]

Caption: Japp-Klingemann reaction workflow.

Applications in Medicinal Chemistry and Drug Development

The derivatives of (4-Bromo-3-methylphenyl)hydrazine are valuable scaffolds in pharmaceutical research. The ability to readily form indole, pyrazole, and other heterocyclic systems allows for the generation of diverse molecular libraries for screening.

-

Antibacterial Agents: This compound has been used to synthesize N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which have shown activity against extensively drug-resistant (XDR) S. Typhi.[12] These compounds are investigated as potential inhibitors of DNA gyrase, a crucial bacterial enzyme.[13]

-

Anticancer and Anti-inflammatory Properties: Hydrazone derivatives prepared from (4-Bromo-3-methylphenyl)hydrazine have shown potential as anti-cancer and anti-inflammatory agents.[1] The hydrazide-hydrazone functional group is a well-established pharmacophore in the development of antineoplastic drugs.[14]

-

Versatile Intermediate: Its role as a key intermediate is highlighted in its use for synthesizing complex molecules for both pharmaceutical and agricultural applications.[1]

Conclusion

(4-Bromo-3-methylphenyl)hydrazine is a highly valuable reagent whose reactivity is centered on the nucleophilic character of its hydrazine group. The electronic properties of the aryl substituents—the deactivating bromo group and the activating methyl group—create a balanced system that is reactive enough for key transformations like hydrazone formation, Fischer indole synthesis, and pyrazole synthesis, while remaining stable and predictable. A thorough understanding of these mechanistic pathways and the influence of the molecular framework is essential for leveraging this compound to its full potential in the synthesis of novel and functional molecules for drug discovery and materials science.

References

-

Fischer Indole Synthesis. ResearchGate. [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. National Center for Biotechnology Information (PMC). [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. National Center for Biotechnology Information (PMC). [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Recent advances in the synthesis of fluorinated hydrazones. Royal Society of Chemistry Publishing. [Link]

-

Synthesis of Chromone-Related Pyrazole Compounds. National Center for Biotechnology Information (PMC). [Link]

-

The Japp‐Klingemann Reaction. ResearchGate. [Link]

-

The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. MDPI. [Link]

-

The Japp-Klingemann reaction is a special case of the coupling of diazonium salts with a compound containing activated methinyl. ResearchGate. [Link]

-

The Japp-Klingemann Reaction. Organic Reactions. [Link]

-

Japp klingemann reaction. SlideShare. [Link]

-

Properties of Hydrazine – N₂H₄. BYJU'S. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. byjus.com [byjus.com]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. organicreactions.org [organicreactions.org]

- 11. Japp klingemann reaction | PPTX [slideshare.net]

- 12. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]

- 13. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity | MDPI [mdpi.com]

A Technical Guide to Emerging Research Frontiers for Substituted Phenylhydrazines

Preamble: Re-evaluating a Cornerstone Reagent

For over a century, phenylhydrazine, first synthesized by Hermann Emil Fischer in 1875, has been a cornerstone of organic synthesis.[1] Its fame is inextricably linked to the Fischer Indole Synthesis, a reaction that has enabled the construction of countless pharmaceuticals and natural products.[2] However, to view this molecule and its substituted derivatives solely through the lens of indole synthesis is to overlook a vast and fertile landscape of research opportunities. The unique electronic properties of the hydrazine moiety (C₆H₅NHNH₂) confer a remarkable versatility, allowing it to act as a nucleophile, a precursor to radical species, and a pharmacologically active scaffold.[3]

This guide moves beyond the classical applications to provide researchers, scientists, and drug development professionals with an in-depth analysis of the most promising and technically compelling research areas for substituted phenylhydrazines. We will explore the causality behind their burgeoning roles in medicinal chemistry, advanced organic synthesis, and materials science, providing not just a roadmap of what to investigate, but the fundamental rationale for why.

Medicinal Chemistry: A Scaffold of Immense Therapeutic Potential

The phenylhydrazine motif is proving to be a privileged scaffold in modern drug discovery. Its ability to form key hydrogen bonds, act as a rigid linker, and participate in crucial binding interactions makes it a powerful starting point for generating libraries of bioactive compounds. The research areas below represent the most dynamic frontiers.

Anticancer Drug Development

The development of novel anticancer agents is arguably the most active research area for substituted phenylhydrazines. Initial theories on their mechanism centered on broad actions like DNA intercalation or disruption of cell membranes.[3] However, recent research has unveiled highly specific molecular targets, transforming the field from speculative synthesis to rational drug design.

Causality of Anticancer Activity: The efficacy of phenylhydrazine derivatives stems from their ability to be elaborated into heterocyclic systems that mimic endogenous ligands or fit into the active sites of key oncogenic proteins. The hydrazine linker is critical, orienting the substituted phenyl ring and the newly formed heterocyclic core in a precise three-dimensional arrangement to maximize target engagement.

Key Research Thrusts:

-

Kinase Inhibition (e.g., VEGFR-2): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and is largely driven by the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Phenylhydrazone derivatives have been specifically designed to target the ATP-binding site of this kinase.[4] Inhibition of VEGFR-2 effectively chokes off the tumor's blood supply, representing a powerful anti-proliferative strategy.[4]

-

Immunotherapy (IDO Inhibition): Tumors can evade the immune system by hijacking metabolic pathways. The enzyme Indoleamine 2,3-dioxygenase (IDO) is a key player, suppressing T-cell activity. A novel class of phenyl benzenesulfonylhydrazides has been identified as potent IDO inhibitors, with the sulfonylhydrazide moiety interacting with the heme iron at the enzyme's active site.[5] This approach effectively "releases the brakes" on the immune system, allowing it to attack the tumor.

Data Presentation: Anticancer Activity of Pyrazolopyridine Analogues

The following table summarizes the in vitro cytotoxicity (IC₅₀ values) of novel pyrazolo[3,4-b]pyridine analogues, synthesized from a phenylhydrazine precursor, against human prostate (PC-3) and breast (MCF-7) cancer cell lines.[6] Lower values indicate higher potency.

| Compound | Modifications | IC₅₀ (μM) vs. PC-3 | IC₅₀ (μM) vs. MCF-7 |

| 9b | 4-bromophenyl substituent | 4.5 ± 1.2 | 3.2 ± 1.1 |

| 9d | 4-ethoxyphenyl substituent | > 10 | 3.6 ± 0.7 |

| 9e | 3,4-methylenedioxy substituent | > 10 | 3.9 ± 0.3 |

| 17 | 6-phenylurea substituent | 4.8 ± 0.9 | 3.9 ± 0.9 |

| 20 | 6-phenylthiourea substituent | 4.0 ± 0.4 | 3.5 ± 0.3 |

Data sourced from ACS Omega.[6]

Structure-Activity Relationship (SAR) Insights:

Analysis of pyrazolopyridine analogues has revealed that bulky, hydrophobic groups on the terminal phenyl ring are favorable for activity. For instance, the 4-bromophenyl derivative (9b ) was significantly more effective than its 4-chlorophenyl counterpart, highlighting the importance of substituent size and electronics in optimizing target binding.[6]

Sources

- 1. EP0187285A2 - Process for the preparation of substituted phenyl hydrazines - Google Patents [patents.google.com]

- 2. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and structure-activity relationships of phenyl benzenesulfonylhydrazides as novel indoleamine 2,3-dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities [mdpi.com]

Application Notes and Protocols for the Fischer Indole Synthesis of 6-Bromo-7-methyl-2,3-dimethyl-1H-indole

Introduction: The Enduring Legacy of the Fischer Indole Synthesis

The Fischer indole synthesis, a robust and versatile reaction discovered by Hermann Emil Fischer in 1883, remains a cornerstone in the synthesis of the indole nucleus. This privileged heterocyclic scaffold is a fundamental component in a vast array of pharmaceuticals, agrochemicals, and natural products, underscoring the continued relevance of this classic transformation in modern drug discovery and development. The reaction facilitates the construction of the indole ring system through the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a suitable aldehyde or ketone.[1][2]

This application note provides a comprehensive guide for the synthesis of 6-bromo-7-methyl-2,3-dimethyl-1H-indole, a substituted indole with potential applications in medicinal chemistry, utilizing (4-Bromo-3-methylphenyl)hydrazine as the key starting material. We will delve into the mechanistic intricacies of the Fischer indole synthesis, provide detailed, step-by-step protocols for the preparation of the requisite hydrazine and its subsequent conversion to the target indole, and offer practical insights into reaction optimization and troubleshooting.

Mechanistic Insights: A Stepwise Journey to the Indole Core

A thorough understanding of the reaction mechanism is paramount for successful execution and optimization of the Fischer indole synthesis. The generally accepted mechanism, first proposed by Robinson, involves a series of acid-catalyzed transformations:

-

Hydrazone Formation: The reaction commences with the condensation of the arylhydrazine, in this case, (4-Bromo-3-methylphenyl)hydrazine, with a carbonyl compound (acetone for this protocol) to form the corresponding phenylhydrazone. This is a reversible reaction, typically favored by the removal of water.

-

Tautomerization: The resulting hydrazone undergoes tautomerization to its enamine isomer. This step is crucial as it sets the stage for the key bond-forming event.

-

[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine intermediate undergoes a[3][3]-sigmatropic rearrangement, a concerted pericyclic reaction, to form a new carbon-carbon bond. This is often the rate-determining step of the overall synthesis.

-

Rearomatization and Cyclization: The intermediate generated from the rearrangement rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, leading to a cyclic aminal.

-

Elimination of Ammonia: The final step involves the acid-catalyzed elimination of a molecule of ammonia, resulting in the formation of the aromatic indole ring.

Experimental Protocols

This section provides detailed protocols for the synthesis of the starting hydrazine and the final indole product.

Part 1: Synthesis of (4-Bromo-3-methylphenyl)hydrazine Hydrochloride

The synthesis of the arylhydrazine is a critical preparatory step. It is typically achieved through the diazotization of the corresponding aniline, followed by reduction of the diazonium salt.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Bromo-3-methylaniline | 98% | Commercially Available |

| Concentrated Hydrochloric Acid (HCl) | 37% | ACS Grade |

| Sodium Nitrite (NaNO₂) | 99% | ACS Grade |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 98% | ACS Grade |

| Diethyl Ether | Anhydrous | ACS Grade |

| Sodium Hydroxide (NaOH) | 97% | ACS Grade |

| Distilled Water |

Protocol:

-

Diazotization:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 10.0 g (53.7 mmol) of 4-bromo-3-methylaniline in 50 mL of concentrated hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of 4.0 g (58.0 mmol) of sodium nitrite in 15 mL of water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Reduction:

-

In a separate 500 mL beaker, prepare a solution of 30.3 g (134 mmol) of tin(II) chloride dihydrate in 50 mL of concentrated hydrochloric acid.

-

Cool this solution to 0 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. A precipitate should form.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

-

Isolation and Purification:

-

Filter the precipitate and wash it with a small amount of cold water.

-

Suspend the solid in 100 mL of 20% aqueous sodium hydroxide solution to neutralize the excess acid and liberate the free hydrazine base.

-

Extract the aqueous suspension with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-